![molecular formula C8H7Cl3 B1345558 1,2-Dichloro-4-(1-chloroethyl)benzene CAS No. 54965-01-4](/img/structure/B1345558.png)
1,2-Dichloro-4-(1-chloroethyl)benzene
Overview
Description
“1,2-Dichloro-4-(1-chloroethyl)benzene” is a chemical compound that belongs to the family of aromatic compounds . It has a molecular formula of CHCl and an average mass of 209.500 Da .
Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-4-(1-chloroethyl)benzene” is characterized by its formula CHCl . The compound has a monoisotopic mass of 207.961334 Da .
Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(1-chloroethyl)benzene” has a density of 1.3±0.1 g/cm³, a boiling point of 254.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.2±3.0 kJ/mol, and it has a flash point of 163.6±18.8 °C . The compound has an index of refraction of 1.550 and a molar refractivity of 50.4±0.3 cm³ .
Scientific Research Applications
Biomonitoring Methods
1,2-Dichloro-4-(1-chloroethyl)benzene is used in biomonitoring methods for the determination of 1,2-dichlorobenzene; 1,4-dichlorobenzene; and 1,2,4-trichlorobenzene in blood. This method permits a precise and analytically accurate determination of chlorobenzenes in blood .
Environmental Decontamination
This compound has been used in studies related to environmental decontamination. Specifically, it has been used in the adsorption of polychlorobenzenes in MIL-101 (Cr) adsorbent, a promising material for technological uses in industrial waste exhaust decontamination .
Dioxin Models
1,2-Dichloro-4-(1-chloroethyl)benzene is often used as a dioxin model to investigate adsorption or catalysis characteristics due to their similar structural characteristics and low toxicity .
Synthesis of Sertraline
It is used in the Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1 (2 H)-naphthalenone, a key intermediate for the synthesis of sertraline .
Synthesis of Poly (ether ketone)s
This compound is used as an alkylating agent in the synthesis of poly (ether ketone)s having pendant sulfonic acid groups .
Preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole
1,2-Dichloro-4-(1-chloroethyl)benzene is used in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to act as an alkylating agent , which suggests that it may interact with biological macromolecules such as DNA, RNA, and proteins.
Mode of Action
As an alkylating agent, 1,2-Dichloro-4-(1-chloroethyl)benzene can donate an alkyl group to its target. This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Given its role as an alkylating agent, it may interfere with various biochemical processes, including dna replication, rna transcription, and protein synthesis .
Result of Action
As an alkylating agent, it may cause alterations in the structure and function of biological macromolecules, potentially leading to various cellular effects .
properties
IUPAC Name |
1,2-dichloro-4-(1-chloroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVRMZZXXWUCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970311 | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54965-01-4 | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-(1-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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